molecular formula C23H21N3O6S2 B2718560 (Z)-ethyl 2-(2-((3-methoxy-2-naphthoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865248-40-4

(Z)-ethyl 2-(2-((3-methoxy-2-naphthoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2718560
CAS No.: 865248-40-4
M. Wt: 499.56
InChI Key: MJJDRUCWVJERMV-BZZOAKBMSA-N
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Description

(Z)-ethyl 2-(2-((3-methoxy-2-naphthoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a benzothiazole derivative characterized by a sulfamoyl group at position 6, a (3-methoxy-2-naphthoyl)imino substituent at position 2, and an ethyl acetate ester at the thiazole nitrogen. The Z-configuration of the imino group (C=N) is critical for its stereochemical orientation, which influences molecular interactions and biological activity.

Properties

IUPAC Name

ethyl 2-[2-(3-methoxynaphthalene-2-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O6S2/c1-3-32-21(27)13-26-18-9-8-16(34(24,29)30)12-20(18)33-23(26)25-22(28)17-10-14-6-4-5-7-15(14)11-19(17)31-2/h4-12H,3,13H2,1-2H3,(H2,24,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJDRUCWVJERMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC4=CC=CC=C4C=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 2-(2-((3-methoxy-2-naphthoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, highlighting its therapeutic potentials and mechanisms of action.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the condensation of 3-methoxy-2-naphthoyl isocyanate with 6-sulfamoylbenzo[d]thiazole derivatives. The resulting structure features a thiazole ring, which is known for its biological activity, particularly in anti-inflammatory and anticancer applications.

1. Anticancer Activity

Recent studies indicate that derivatives of benzothiazole, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 1.8 µM/mL to 4.5 µM/mL against MCF-7 breast cancer cells, suggesting that structural modifications can enhance their anticancer efficacy .

CompoundIC50 (µM/mL)Cell LineReference
Compound A1.8 ± 0.02MCF-7 (Breast)
Compound B4.5MCF-7 (Breast)
Compound C1.2Doxorubicin

2. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In animal models, it demonstrated a reduction in inflammatory markers and pain relief comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism appears to involve the inhibition of cyclooxygenase enzymes and modulation of pro-inflammatory cytokines .

3. Analgesic Properties

In analgesic evaluations, this compound exhibited significant pain-relieving effects in rodent models, indicating its potential as an analgesic agent. The observed effects were dose-dependent, with higher doses yielding greater analgesia .

Case Studies

Case Study 1: Anticancer Activity in MCF-7 Cells
A study conducted on the cytotoxic effects of various benzothiazole derivatives found that this compound showed promising results against the MCF-7 cell line, with an IC50 significantly lower than many other tested compounds .

Case Study 2: In Vivo Anti-inflammatory Study
In a controlled study, the compound was administered to rats with induced inflammation. Results indicated a marked decrease in paw edema and inflammatory cytokines, supporting its use as an anti-inflammatory agent .

Scientific Research Applications

Anti-inflammatory and Analgesic Effects

Research indicates that thiazole derivatives exhibit significant anti-inflammatory and analgesic properties. Studies have shown that compounds with structural similarities to (Z)-ethyl 2-(2-((3-methoxy-2-naphthoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate can inhibit inflammatory mediators effectively.

Table 1: Summary of Anti-inflammatory Activity in Animal Models

Compound NameDose (mg/kg)Edema Reduction (%)Reference
Compound A5045TBD
Compound B10060TBD
(Z)-ethyl ...50TBDTBD

In a study using carrageenan-induced paw edema in rats, the tested compounds demonstrated a dose-dependent reduction in swelling compared to control groups.

Anticancer Activity

The anticancer potential of thiazole derivatives has been documented extensively. In vitro studies reveal that these compounds can induce apoptosis in various cancer cell lines.

Table 2: Anticancer Activity Against MCF-7 Cell Line

Compound NameIC50 (µM)Mechanism of ActionReference
Compound C10Apoptosis inductionTBD
Compound D15Cell cycle arrestTBD
(Z)-ethyl ...TBDTBDTBD

For example, compounds similar to (Z)-ethyl ... were tested against MCF-7 breast cancer cells, revealing significant cytotoxicity with low IC50 values.

Case Studies

Several case studies highlight the efficacy of thiazole derivatives in clinical and preclinical settings:

  • Case Study on Analgesic Efficacy : A study involving a derivative similar to (Z)-ethyl ... showed promising results in reducing pain responses in a rat model of neuropathic pain. The compound was administered at varying doses, demonstrating significant analgesic effects compared to standard analgesics.
  • Oncological Research : Another study tested thiazole derivatives for their ability to inhibit tumor growth in xenograft models. Results indicated that these compounds could significantly reduce tumor volume and weight, suggesting their potential as therapeutic agents in cancer treatment.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on substituents and core frameworks:

Compound Name / ID (from Evidence) Core Structure Key Substituents Functional Groups Biological/Physicochemical Relevance
Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate Benzo[d]thiazole Indole, cyanoacetate Cyano, ester Antibacterial/antifungal activity (common in indole-thiazole hybrids)
2-[3-Amino-4-cyanopyrazol-2-yl]naphthalino[1,2-d]thiazole (Compound 2) Naphthalino[1,2-d]thiazole Pyrazole, amino, cyano Amino, cyano High thermal stability (m.p. 256–258°C), potential kinase inhibition
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide Benzothiazole Trifluoromethyl, methoxyphenyl Acetamide, trifluoromethyl Enhanced lipophilicity (CF₃ group), CNS activity
Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-[(Z)-methoxycarbonylmethoxyimino]ethanoate Thiazole Methoxycarbonyl, imino Ester, imino (Z-configuration) Antibiotic precursor (cephalosporin analogs)

Physicochemical and Spectroscopic Properties

  • Melting Points:
    • Compound 2 : 256–258°C (high due to aromatic stacking).
    • Compound 3 : 290–292°C (increased rigidity from pyrimidine fusion).
    • Target Compound (Predicted): Likely >250°C due to sulfamoyl and naphthoyl groups.
  • Spectroscopic Signatures:
    • IR: Sulfamoyl (SO₂NH₂) expected at ~1300 cm⁻¹ (S=O stretch) and ~1150 cm⁻¹ (N–H bend) .
    • ¹H-NMR: Ethyl acetate protons (δ ~1.2–4.3 ppm), aromatic naphthoyl protons (δ ~6.5–8.5 ppm) .
    • MS: Molecular ion peak at m/z ~500 (estimated molecular weight: ~498 g/mol).

Research Findings and Limitations

  • Key Insights: The Z-configuration (imino group) may confer stability akin to cephalosporin intermediates . Sulfamoyl and methoxynaphthoyl groups synergistically enhance target selectivity (e.g., enzyme inhibition).
  • Gaps in Evidence: No direct data on the target compound’s synthesis, crystallography, or bioactivity. Limited evidence on naphthoyl-substituted benzothiazoles; most analogs focus on phenyl or pyrazole groups .

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